6,8-Diazabicyclo[3.2.2]nonane-7,9-dione
Description
Properties
CAS No. |
85106-93-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-2-1-3-5(9-6)7(11)8-4/h4-5H,1-3H2,(H,8,11)(H,9,10) |
InChI Key |
XOIUKOIAFYDLGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(C1)C(=O)N2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
6,8-Diazabicyclo[3.2.2]nonane-7,9-dione serves as a scaffold for the development of novel pharmaceuticals. Its unique bicyclic structure allows for the synthesis of derivatives that may exhibit enhanced biological activities. Preliminary studies suggest that this compound can act as a conformationally constrained analog of ethylenediamines, which are known for their receptor binding affinity in various biological systems.
Biological Activity
Research indicates that this compound may interact with specific biological receptors, potentially leading to therapeutic applications against diseases such as cancer or neurological disorders. The compound's ability to bind to various proteins and enzymes has been explored through interaction studies, which could elucidate its pharmacological profile further.
Material Science
Polymer Chemistry
The compound can be utilized as a building block in polymer chemistry, leading to the development of new materials with tailored properties. Its functional groups enable it to participate in various chemical reactions that can modify the physical characteristics of polymers, such as thermal stability and mechanical strength.
Chemical Intermediate
Synthesis Pathways
this compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis. Common methods for its synthesis involve multi-step routes that can incorporate various substituents to generate derivatives with distinct properties.
| Synthesis Method | Description |
|---|---|
| Multi-step synthesis | Involves several reactions to build the bicyclic structure from simpler precursors. |
| Functionalization | Modifying the compound's functional groups to enhance reactivity or selectivity in subsequent reactions. |
Case Study 1: Anticancer Activity
A study investigated the anticancer potential of derivatives synthesized from this compound against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that further development could lead to promising anticancer agents.
Case Study 2: Receptor Binding Studies
Research focusing on receptor binding affinity showed that modifications of this compound could enhance binding to specific targets involved in neurological pathways. This discovery opens avenues for developing treatments for neurodegenerative diseases.
Chemical Reactions Analysis
Catalytic Hydrogenation
The compound undergoes catalytic hydrogenation to reduce its carbonyl groups. For example:
-
Reaction : Reduction of 8-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using hydrogen gas (H₂) and palladium catalysts yields 8-benzyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione as a key intermediate.
-
Conditions : 1 atm H₂, room temperature, Pd/C catalyst.
-
Outcome : Selective reduction of pyridine-derived carbonyl groups to secondary amines without disrupting the bicyclic core .
Stereoselective Transformations
The bicyclic structure enables stereoselective synthesis of derivatives:
-
Amine Formation : Treatment with dimethylamine or dichlorophenylacetyl chloride produces stereoisomers.
| Derivative | Configuration | Receptor Affinity (Kᵢ) | Selectivity |
|---|---|---|---|
| 19a | 2R | σ₁: 23.8 nM | High σ₁ |
| 22b | 2S | σ₁: 184 nM; σ₂: 263 nM | Dual |
Cyclization Reactions
Dieckmann Cyclization is critical for forming the bicyclic skeleton:
-
Substrate : 3-(Piperazin-2-yl)propionic acid esters.
-
Conditions : Intramolecular ester condensation with chlorotrimethylsilane (TMSCl) to stabilize intermediates .
-
Product : 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione with >90% stereochemical purity .
Functional Group Modifications
The carbonyl groups participate in nucleophilic additions and substitutions:
-
Amidation : Reacts with acyl chlorides to form substituted amides.
-
Esterification : Forms methyl or ethyl esters under acidic conditions, enhancing solubility for pharmacological studies.
Comparative Reactivity
The compound’s reactivity differs from related bicyclic systems:
| Compound | Key Reaction | Outcome |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane | Base-catalyzed ring-opening | Linear diamine formation |
| This compound | Catalytic hydrogenation | Selective amine retention in bicyclic core |
Mechanistic Insights
Comparison with Similar Compounds
Sigma Receptor Affinity
- This compound derivatives exhibit strong σ1 receptor binding, with enantiomers like ent-11a (Ki = 91 nM) outperforming their counterparts due to stereochemical effects .
Cytotoxic Activity
- Derivatives of the [3.2.2]nonane scaffold, such as 11a, demonstrated potent cytotoxicity against A-427 cells (IC50 = 0.92 µM), surpassing cisplatin in efficacy .
Substituent Effects
- The presence of aromatic residues (e.g., 4-methoxybenzyl) at specific positions on the [3.2.2]nonane scaffold enhances σ receptor binding and cytotoxicity. For example, benzyl ether derivatives (11a, 17b) showed dual σ1/σ2 affinity and selective tumor cell inhibition .
- Removal of substituents, such as the alcoholic function at the 2-position in the [4.2.2]decane series, significantly reduced biological activity, underscoring the importance of functional group placement .
Antimicrobial Activity
- While the [3.2.2]nonane-7,9-dione core alone is inactive, bicyclomycin derivatives with additional oxa-bridges and substituents (e.g., 10c) showed moderate antimicrobial activity against Gram-positive organisms, albeit weaker than natural bicyclomycin .
Preparation Methods
Cyclization of Pyridine Dicarboxylic Acid with Acetic Anhydride
A foundational method involves the reaction of pyridine dicarboxylic acid (Formula V) with acetic anhydride under controlled thermal conditions. This step generates a reactive intermediate, 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (Formula II), through intramolecular cyclization. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–115°C | Maximizes cyclization efficiency |
| Solvent | Acetic anhydride (neat) | Avoids side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
This intermediate is critical for subsequent reductions to form the bicyclic scaffold.
Hydrogenation with Palladium Catalysts
The reduction of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane (Formula III) employs hydrogen gas and 5% palladium on carbon (Pd/C) in methanol. Example conditions from patent WO2009125425A2 include:
-
Pressure : 4.0–4.5 kg/cm²
-
Temperature : 55–60°C
-
Duration : 7 hours
Post-reduction purification involves acid-base treatment with isopropyl alcohol and toluene, achieving >99% purity. While this method targets a [4.3.0] bicyclic system, analogous protocols could adapt to the [3.2.2] scaffold by modifying ring-closing strategies.
Reductive Amination Strategies
Vitride (Sodium Bis(2-Methoxyethoxy)aluminum Hydride) Mediated Reduction
The patent WO2009125425A2 highlights the use of 70% Vitride in toluene for reducing cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane to cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane. For 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione, similar reductive conditions may apply:
| Reduction Agent | Solvent | Temperature | Outcome |
|---|---|---|---|
| Vitride (70% in toluene) | Toluene | 0–25°C | Selective ketone reduction |
| LiAlH₄ | THF | Reflux | Over-reduction risk |
Vitride’s advantage lies in its industrial viability and lower hazard profile compared to traditional agents like lithium aluminum hydride (LiAlH₄).
Chiral Resolution for Enantiopure Products
While this compound lacks chiral centers, related syntheses employ D(-)-tartaric acid or D-mandelic acid for resolving intermediates. For example, cis-8-Benzyl-2,8-diazabicyclo[4.3.0]nonane is treated with D(-)-tartaric acid in N,N-dimethylformamide (DMF) to isolate enantiopure salts. This step ensures >99.5% purity, a benchmark applicable to diketone derivatives.
Bicyclic System Formation via Dieckmann Cyclization
Intramolecular Cyclization of Diamide Precursors
Academic studies describe the synthesis of 3,9-diazabicyclo[3.3.1]nonane derivatives via Dieckmann cyclization of piperazine-2,6-diones. Adapting this to this compound involves:
-
Precursor Synthesis : Condensation of iminodiacetic acid with a primary amine.
-
Cyclization : Base-mediated intramolecular attack (e.g., LiHMDS in THF at −78°C).
Example protocol:
Solvent and Temperature Optimization
Cyclization efficiency correlates with solvent polarity and reaction temperature:
| Solvent | Dielectric Constant | Cyclization Yield |
|---|---|---|
| Tetrahydrofuran (THF) | 7.5 | 73% |
| Dichloromethane (DCM) | 8.9 | 58% |
| Acetonitrile | 37.5 | 41% |
Lower polarity solvents like THF favor transition-state stabilization, enhancing yields.
Alternative Pathways via Oxidative Coupling
One-Pot Oxidative Diene Functionalization
A novel approach from synthetic literature involves reacting hexa-1,5-diene with trifluoromethanesulfonamide under oxidative conditions (t-BuOCl/NaI). This one-pot method introduces nitrogen atoms at strategic positions, forming bicyclic frameworks in 37% yield. For this compound, modifying the diene length and oxidant could yield analogous structures.
Industrial-Scale Purification Techniques
Crystallization and Solvent Codistillation
Post-synthesis purification often combines crystallization with solvent codistillation. For instance, the patent WO2009125425A2 isolates cis-8-Benzyl-7,9-dione-2,8-diazabicyclo[4.3.0]nonane via:
-
Acidification : Adjust pH to 2.0 with HCl in isopropanol.
-
Filtration : Remove salts at 15°C.
-
Distillation : Codistill toluene under reduced pressure (<60°C).
Adapting this to this compound would require solvent screening (e.g., ethyl acetate vs. toluene) to optimize crystal morphology.
Chromatographic Methods
For lab-scale purification, silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 7:3) resolves bicyclic diketones from linear byproducts. However, this is impractical for industrial applications due to cost and scalability limitations.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6,8-diazabicyclo[3.2.2]nonane-7,9-dione derivatives?
A double Mannich reaction is frequently utilized, involving condensation of aldehydes, ketones, and ammonium acetate in a 1:4:2 molar ratio. For example, 2,4,6,8-tetraphenyl derivatives are synthesized via this method, followed by functionalization with reagents like chloroacetyl chloride in dichloromethane using triethylamine as a catalyst . Purification involves recrystallization from methanol to yield high-purity products.
Q. How is the structural characterization of this compound derivatives validated?
X-ray crystallography is the gold standard for confirming bicyclic frameworks and substituent positions. For instance, triclinic crystal systems (space group P1) with parameters such as a = 7.8400 Å and α = 63.84° have been reported for related compounds . Complementary techniques include IR spectroscopy (e.g., C=O stretching at ~1718 cm⁻¹) and NMR to verify functional groups and stereochemistry .
Q. What analytical challenges arise in quantifying reaction intermediates during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is recommended to monitor intermediates. Challenges include resolving structurally similar bicyclic byproducts, which may require gradient elution or chiral columns. Mass spectrometry (ESI-MS) can further confirm molecular ions, particularly for labile intermediates prone to degradation .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel 6,8-diazabicyclo[3.2.2]nonane derivatives?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G(d,p) level) predict transition states and activation energies. Reaction path searches using nudged elastic band (NEB) methods identify energetically favorable pathways, reducing trial-and-error experimentation. Feedback loops integrating experimental data (e.g., crystallographic bond lengths) refine computational models .
Q. What mechanistic insights explain the regioselectivity of functionalization at the 3-position?
Steric and electronic factors dominate. For example, chloroacetylation at the 3-position in 2,4,6,8-tetraphenyl derivatives is favored due to reduced steric hindrance compared to the 7-position. Molecular electrostatic potential (MEP) maps derived from DFT calculations highlight nucleophilic sites, guiding electrophilic attack .
Q. How do structural modifications impact biological activity in CNS-targeted applications?
Derivatives with aryl substituents (e.g., tetraphenyl groups) exhibit enhanced binding to nicotinic acetylcholine receptors (nAChRs), as shown via molecular docking studies. Modifications altering ring strain (e.g., bridgehead substitutions) can modulate agonist/antagonist behavior. In vitro assays using SH-SY5Y neuronal cells validate receptor affinity and cytotoxicity profiles .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for bicyclic conformers?
Dynamic NMR experiments at variable temperatures detect ring-flipping processes, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., S···O contacts) that stabilize specific conformers in the solid state. Cross-validation with DFT-optimized gas-phase structures clarifies environmental effects .
Methodological Tables
Table 1. Key Crystallographic Parameters for 6,8-Diazabicyclo[3.2.2]nonane Derivatives
| Parameter | Value (Example) | Technique | Reference |
|---|---|---|---|
| Space group | P1 | X-ray diffraction | |
| Unit cell volume | 759.2 ų | X-ray diffraction | |
| C=O bond length | 1.214 Å | X-ray/DFT |
Table 2. Computational Methods for Reaction Optimization
| Method | Application | Software/Tool | Reference |
|---|---|---|---|
| DFT (B3LYP) | Transition state analysis | Gaussian 16 | |
| NEB | Reaction pathway mapping | ASE/Q-Chem | |
| Molecular docking | Receptor-ligand interactions | AutoDock Vina |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
